molecular formula C16H12N2O2 B1331658 1,3-diphenyl-1H-pyrazole-4-carboxylic acid CAS No. 77169-12-1

1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1331658
CAS RN: 77169-12-1
M. Wt: 264.28 g/mol
InChI Key: OTDDCLPBNWLJLH-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2, and are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their derivatives. An improved synthesis method for 1H-pyrazole-4-carboxylic acid has been reported, which involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, leading to a significant increase in yield from 70% to 97.1% . Additionally, various functionalization reactions have been explored to create a wide array of pyrazole derivatives. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been studied, yielding corresponding carboxamide derivatives . Other reactions include the conversion of pyrazole-carboxylic acid chloride into amide derivatives through reactions with different amines .

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives are typically characterized using spectroscopic methods such as 1H NMR, 13C NMR, Mass, FTIR, and elemental analysis . These techniques provide detailed information about the chemical environment of atoms within the molecule, the presence of functional groups, and the overall molecular framework.

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions that lead to the formation of new compounds with potential biological activities. For example, the reaction of pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates yields novel N-substituted carboxamides and carboxylates . Cyclocondensation reactions of pyrazoles with hydrazine hydrate can produce pyrazolo[3,4-d]pyridazines . Furthermore, the functionalization of pyrazole-3-carboxylic acid with aminophenols has been explored, resulting in the formation of N-(hydroxyphenyl)pyrazole-3-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives are influenced by the substituents attached to the pyrazole ring. These properties include solubility, melting point, and reactivity, which are essential for determining the compound's suitability for various applications. The introduction of different functional groups through reactions can significantly alter these properties, thereby expanding the potential uses of these compounds in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Characterization

1,3-Diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives are primarily used in the field of organic synthesis. For example, the compound 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has been obtained through specific reactions and further used to synthesize a range of pyrazole dicarboxylic acid derivatives. These compounds are characterized using techniques like NMR, Mass, FTIR, and elemental analysis, underscoring their potential in synthetic organic chemistry (Kasımoğulları & Arslan, 2010).

Reactions with Hydroxylamines and Carbazates

In another study, 1H-pyrazole-3-carboxylic acid was transformed through reactions with various hydroxylamine and carbazate derivatives, leading to the creation of novel N-substituted pyrazole carboxamides and carboxylates. This research expands the potential applications of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid in creating diverse organic compounds with possible pharmaceutical significance (Korkusuz & Yıldırım, 2010).

Potential in Antimicrobial and Antidiabetic Activities

Some derivatives of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid have been evaluated for their antimicrobial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds in the development of new antimicrobial agents (Bildirici, Şener, & Tozlu, 2007). Moreover, a novel series of these compounds have shown promising antidiabetic activities in vitro, suggesting their possible application in the treatment of diabetes (Biointerface Research in Applied Chemistry, 2020).

Antioxidant and Antimicrobial Activity

A study demonstrated that certain synthesized compounds involving 1,3-diphenyl-1H-pyrazole-4-carboxylic acid exhibit good antimicrobial and antioxidant activity, indicating their potential use in medical and pharmaceutical applications [(Umesha, Rai, & Harish Nayaka, 2009)](https://consensus.app/papers/antimicrobial-activity-umesha/0df272013ab45a609505ebf1bc051f7e/?utm_source=chatgpt).

Ionization Constants and Structural Effects

Research on the ionization constants of pyrazole carboxylic acid derivatives, including 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, in different solvent mixtures has been conducted. This study helps in understanding the effects of structure and solvent on the acidity of these compounds, which is crucial for their applications in various chemical reactions and potential pharmaceutical uses (Alkan et al., 2009).

Future Directions

The future directions for the study of “1,3-diphenyl-1H-pyrazole-4-carboxylic acid” and its derivatives could include further investigation into their synthesis methods, chemical reactions, mechanisms of action, and potential applications in medicine and other fields .

properties

IUPAC Name

1,3-diphenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDDCLPBNWLJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357213
Record name 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-diphenyl-1H-pyrazole-4-carboxylic acid

CAS RN

77169-12-1
Record name 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
K Shubakar, KB Umesha, N Srikantamurthy… - Bulgarian Chemical …, 2013 - bcc.bas.bg
2-Amino-5-phenyl-6H-[1, 3, 4]-thiadiazine (5a-c) condense with pyrazole-4-carboxylate (1a-e) using alcohol as a solvent to give 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-…
Number of citations: 6 www.bcc.bas.bg
VG Reddy, TS Reddy, VL Nayak, B Prasad… - European Journal of …, 2016 - Elsevier
A series of new (N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives (8–35) were designed, synthesized and evaluated as CDK1/Cdc2 …
Number of citations: 55 www.sciencedirect.com
KB Umesha, KML Rai, MAH Nayaka - International journal of …, 2009 - ncbi.nlm.nih.gov
Cycloaddition of nitrile imines 4 generated in situ by the catalytic dehydrogenation of diphenyl hydrazones 3 using Chloramine-T (CAT) as oxidant in glacial acetic acid with enolic form …
Number of citations: 36 www.ncbi.nlm.nih.gov
H Phougat, V Devi, S Rai, TS Reddy… - Journal of Heterocyclic …, 2021 - Wiley Online Library
A series of novel N‐cycloalkyl/aryl‐4‐(1,3‐diphenyl‐1H‐pyrazole‐4‐carbonyl)piperazine‐1‐carboxamides 9a‐g has been synthesized for biological interest by simple base catalyzed …
Number of citations: 4 onlinelibrary.wiley.com
HAK Abd El-Aal, AMAM El-Khawaga… - European Journal of …, 2014 - eurjchem.com
Expedient and novel alternative synthesis of some fused heteropolycycles containing pyrazole moiety is described. A series of indeno[1,2- c ]pyrazoles, 2 H -benzo[ g ]indazoles and …
Number of citations: 5 eurjchem.com
S Ningaiah, UK Bhadraiah, V Basavanna… - researchgate.net
A novel series of 1, 3-diphenyl-pyrazole-4-carboxylic acid and its thiazole derivatives were conveniently synthesized followed by coupling reaction to investigate their efficiency as α-…
Number of citations: 3 www.researchgate.net
S Ningaiah, UK Bhadraiah, SD Doddaramappa… - Bioorganic & medicinal …, 2014 - Elsevier
A novel series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles 7(a–m) were synthesized either by cyclization of N′-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole…
Number of citations: 97 www.sciencedirect.com
R Bala, P Kumari, S Sood, H Phougat… - Journal of …, 2019 - Wiley Online Library
The conversion of aldehydes into carboxylic acids using oxidizing agents is a common protocol in transformation chemistry. An efficient oxidation strategy of transformation of pyrazole‐4…
Number of citations: 14 onlinelibrary.wiley.com
S Ningaiah, UK Bhadraiah, A Sobha… - Polycyclic Aromatic …, 2022 - Taylor & Francis
In the present study, we have designed a novel series of pyrazolyl-1,3,4-thiadiazole analogues by accommodating 1,3,4-thiadiazole ring at C – 4 of pyrazole ring with and without an …
Number of citations: 4 www.tandfonline.com
P Kumar, H Phougat, A Kumar, A Verma… - Organic Preparations …, 2023 - Taylor & Francis
Bioactive thiadiazoles represent an indispensable class of nitrogen and sulfur containing heterocycles, in part due to their extensive applications in medicinal chemistry. 1 It is generally …
Number of citations: 1 www.tandfonline.com

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